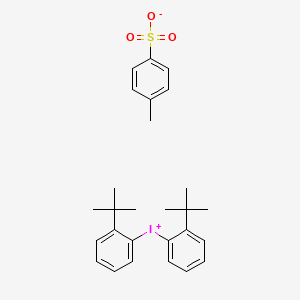
bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate is an organoiodine compound known for its role as a cationic photoinitiator and photoacid generator. It is widely used in various chemical and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate typically involves the reaction of iodine with tert-butylbenzene derivatives. One common method includes the reaction of iodine with 2-tert-butylphenyl lithium, followed by the addition of 4-methylbenzenesulfonic acid to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
Bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide and peracids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized organic compounds like carboxylic acids and ketones .
Scientific Research Applications
Bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can initiate polymerization reactions or catalyze the formation of acids, which in turn can drive various chemical processes . The molecular targets and pathways involved include the activation of specific functional groups and the formation of reactive species that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate: Another cationic photoinitiator with similar applications but different reactivity and solubility properties.
Bis(4-tert-butylphenyl)iodonium chloride: Used in similar applications but with different stability and reactivity characteristics.
Uniqueness
Bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate is unique due to its specific combination of tert-butylphenyl groups and the 4-methylbenzenesulfonate counterion. This combination imparts distinct solubility, stability, and reactivity properties, making it suitable for specialized applications in photoinitiation and photoacid generation .
Properties
Molecular Formula |
C27H33IO3S |
|---|---|
Molecular Weight |
564.5 g/mol |
IUPAC Name |
bis(2-tert-butylphenyl)iodanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H26I.C7H8O3S/c1-19(2,3)15-11-7-9-13-17(15)21-18-14-10-8-12-16(18)20(4,5)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-14H,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
FUYYTJIQJQBHRM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C)C1=CC=CC=C1[I+]C2=CC=CC=C2C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl (1R,4S,12R,13S,16R)-17-oxo-5,14-diazahexacyclo[12.4.3.0^{1,13.0^{4,12.0^{6,11.0^{12,16]henicosa-6,8,10-triene-4,5-dicarboxylate](/img/structure/B12325720.png)
![4-Ylidene]-ethylidene}-4-methylene-cyclohexyloxy)-dimethyl-silane](/img/structure/B12325724.png)
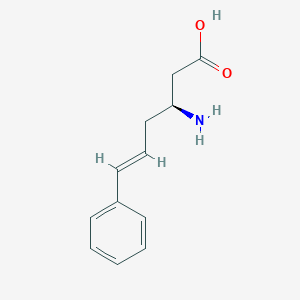
![1H-Purine-2,6-dione, 1,3-diethyl-3,7-dihydro-8-[2-(4-hydroxy-3-methoxyphenyl)ethenyl]-7-methyl-, (E)-(9CI)](/img/structure/B12325731.png)
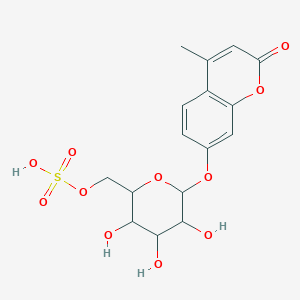
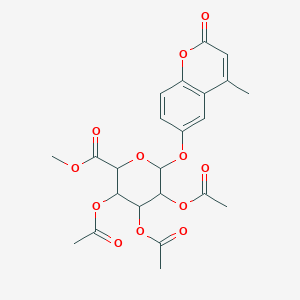
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12325750.png)
![[(6Z,10Z)-9-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12325754.png)
![[2-Hydroxy-2-(6-oxo-2,3-dihydropyran-2-yl)-1-phenylethyl] acetate](/img/structure/B12325766.png)
![(6-Hydroxymethyl-2,2-dimethyl-[1,3]dioxan-4-yl)-acetic acid tert-butyl ester](/img/structure/B12325771.png)
![3-Azabicyclo[4.1.0]heptane-1-carboxaldehyde, 3-[(4-methylphenyl)sulfonyl]-6-phenyl-](/img/structure/B12325775.png)
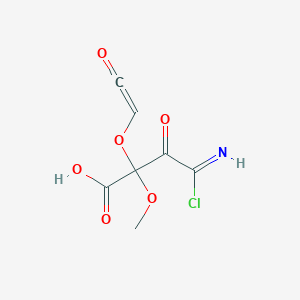
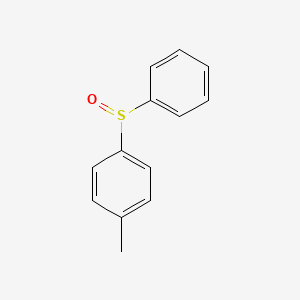
![4-[4-[6-Amino-5-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-3-pyridinyl]-1H-pyrazol-1-yl]-2-piperidinone](/img/structure/B12325810.png)
